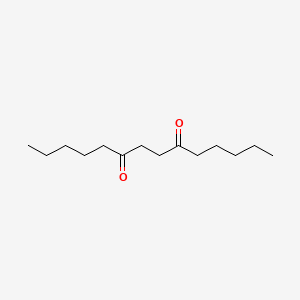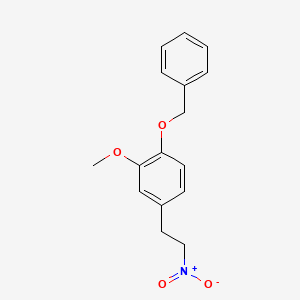
Benzene, 2-methoxy-4-(2-nitroethyl)-1-(phenylmethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 2-methoxy-4-(2-nitroethyl)-1-(phenylmethoxy)- is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with methoxy, nitroethyl, and phenylmethoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 2-methoxy-4-(2-nitroethyl)-1-(phenylmethoxy)- typically involves multi-step organic reactions. One common method includes the nitration of a methoxy-substituted benzene derivative followed by the introduction of a phenylmethoxy group through etherification. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 2-methoxy-4-(2-nitroethyl)-1-(phenylmethoxy)- can undergo various chemical reactions, including:
Oxidation: The nitroethyl group can be oxidized to form nitro compounds.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy and phenylmethoxy groups can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Nitro compounds.
Reduction: Amines.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
Benzene, 2-methoxy-4-(2-nitroethyl)-1-(phenylmethoxy)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Benzene, 2-methoxy-4-(2-nitroethyl)-1-(phenylmethoxy)- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the methoxy and phenylmethoxy groups can influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- Benzene, 2-methoxy-4-(2-nitroethyl)-1-(methoxy)-
- Benzene, 2-methoxy-4-(2-nitroethyl)-1-(ethoxy)-
- Benzene, 2-methoxy-4-(2-nitroethyl)-1-(phenyl)-
Uniqueness
Benzene, 2-methoxy-4-(2-nitroethyl)-1-(phenylmethoxy)- is unique due to the presence of both methoxy and phenylmethoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents provides a distinct profile that sets it apart from other similar compounds.
Propiedades
Número CAS |
21473-46-1 |
|---|---|
Fórmula molecular |
C16H17NO4 |
Peso molecular |
287.31 g/mol |
Nombre IUPAC |
2-methoxy-4-(2-nitroethyl)-1-phenylmethoxybenzene |
InChI |
InChI=1S/C16H17NO4/c1-20-16-11-13(9-10-17(18)19)7-8-15(16)21-12-14-5-3-2-4-6-14/h2-8,11H,9-10,12H2,1H3 |
Clave InChI |
ARVGYZZNSPGHKO-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)CC[N+](=O)[O-])OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



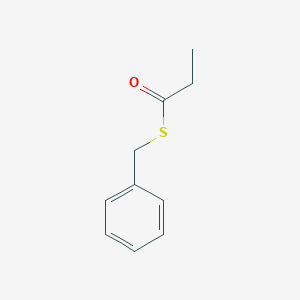
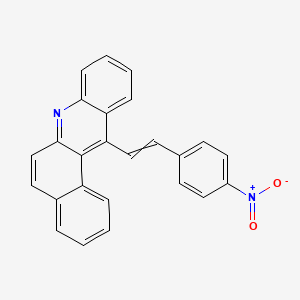
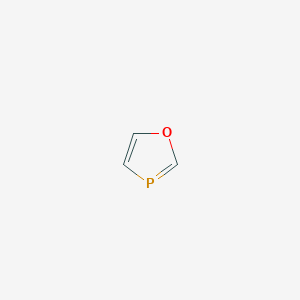
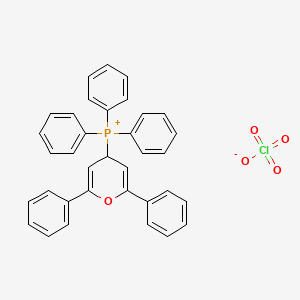
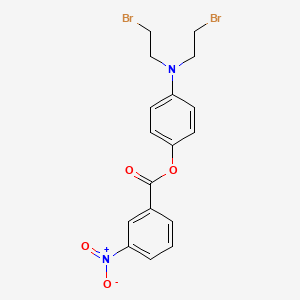
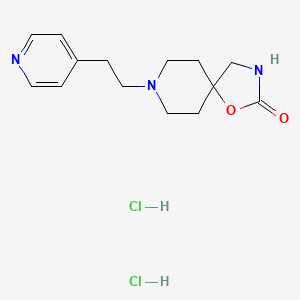
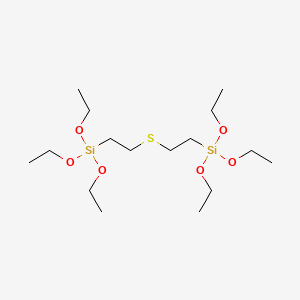

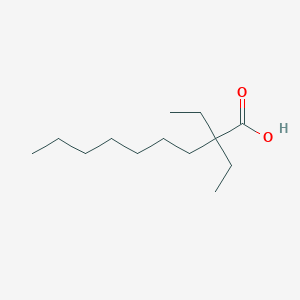
![1-[Bis(phenylamino)phosphoryl]-3-(5-nitropyridin-2-yl)urea](/img/structure/B14699871.png)
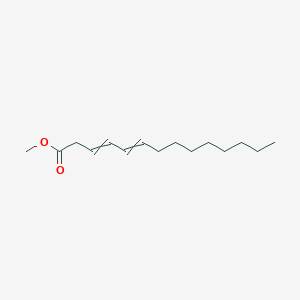
![6,6-Dimethyl-4-(morpholin-4-ylmethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-3-ol](/img/structure/B14699882.png)
